Cas no 99840-59-2 (2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI))
2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) Chemical and Physical Properties
Names and Identifiers
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- 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI)
- 5-tert-butyl-1,3-dihydrobenzimidazol-2-one
- 5-tert-butyl-1H-benzo[d]imidazol-2(3H)-one
- 5-tert-Butyl-1,3-dihydro-benzimidazol-2-on
- 5-tert-butyl-1,3-dihydro-benzimidazol-2-one
- 5-tert-butyl-1,3-dihydrobenzoimidazol-2-one
- AKOS006285159
- SCHEMBL6221498
- 99840-59-2
- DTXSID50469688
- 5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one
- 2h-benzimidazol-2-one,5-tert-butyl-1,3-dihydro-
- SCHEMBL15945342
- SCHEMBL2054571
- 5-tert-Butyl-1,3-dihydro-2H-benzimidazol-2-one
- DB-341014
-
- Inchi: 1S/C11H14N2O/c1-11(2,3)7-4-5-8-9(6-7)13-10(14)12-8/h4-6H,1-3H3,(H2,12,13,14)
- InChI Key: BAZSVTYRUIVMIN-UHFFFAOYSA-N
- SMILES: O=C1NC2=CC=C(C=C2N1)C(C)(C)C
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 48.65000
- LogP: 2.15370
2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004713-1g |
5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one |
99840-59-2 | 97% | 1g |
$437.00 | 2023-08-31 | |
| Alichem | A069004713-5g |
5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one |
99840-59-2 | 97% | 5g |
$1079.00 | 2023-08-31 |
2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI)
Introduction to 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) and Its Significance in Modern Chemical Research
The compound with the CAS no. 99840-59-2, known as 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI), represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This heterocyclic compound has garnered significant attention due to its unique structural properties and potential applications in various scientific domains. The benzimidazole core, a well-known pharmacophore, is pivotal in medicinal chemistry, contributing to the development of drugs with diverse therapeutic effects.
In recent years, the exploration of benzimidazole derivatives has expanded exponentially, driven by their remarkable biological activity. The specific substitution pattern in 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI), particularly the presence of a 5-substituent (1,1-dimethylethyl), enhances its interactions with biological targets. This structural feature is crucial for modulating its pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential role in drug discovery. Benzimidazole derivatives are known for their ability to interact with enzymes and receptors in complex biological systems. The CAS no. 99840-59-2 identifier ensures precise identification and classification within chemical databases, facilitating its use in high-throughput screening and computational modeling studies. These approaches are increasingly employed to accelerate the discovery of novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex benzimidazole derivatives like 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI). These synthetic methodologies often involve multi-step reactions that highlight the versatility of benzimidazole chemistry. The introduction of bulky groups such as 1,1-dimethylethyl at the 5-position not only imparts steric hindrance but also influences solubility and metabolic stability—key factors in drug development.
The pharmacological profile of 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) is another area of intense interest. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, its interaction with specific protein kinases has been explored as a potential therapeutic strategy against cancer and inflammatory disorders. The CAS no. 99840-59-2 registry number aids researchers in accessing relevant literature and experimental data to validate these findings.
In the context of medicinal chemistry innovation, this benzimidazole derivative exemplifies how structural modifications can lead to significant functional enhancements. The 5-(1,1-dimethylethyl) substituent not only stabilizes the molecule but also influences its electronic properties, which are critical for binding affinity and selectivity. Such fine-tuning is essential for developing drugs that are both effective and minimally toxic.
The role of computational chemistry in studying 2H-Benzimidazol-2-one,5-(1,1-dimethylethyl)-1,3-dihydro-(9CI) cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at an atomic level. This approach has become indispensable in rational drug design, enabling the optimization of lead compounds before they enter costly and time-consuming experimental phases.
Furthermore, the environmental impact of synthesizing and utilizing such compounds is an important consideration. Modern research emphasizes green chemistry principles to minimize waste and hazardous byproducts. The synthesis of CAS no. 99840-59-2 adheres to these principles by employing sustainable methodologies that enhance efficiency while reducing environmental footprint.
The future prospects for 2H-Benzimidazol-2-one, particularly its derivative with the 5-(1,1-dimethylethyl) substituent, are bright. Ongoing research aims to uncover new biological activities and therapeutic applications through further structural diversification. Collaborative efforts between academic institutions and pharmaceutical companies are likely to yield innovative derivatives with enhanced efficacy and safety profiles.
In conclusion,2H-Benzimidazol-2-one, identified by CAS no. 99840-59-2, stands as a testament to the ingenuity of modern chemical biology. Its unique structure and promising biological activity make it a valuable asset in the quest for novel therapeutics. As research continues to evolve,this compound will undoubtedly play a significant role in shaping the future of drug discovery and development.
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